

JND4135 discovery and development

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An In-depth Technical Guide to the Discovery and Preclinical Development of **JND4135**, a Novel Type II TRK Inhibitor

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that have emerged as significant targets in oncology.[1][2] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion proteins that drive a variety of adult and pediatric cancers.[2] First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive tumors.[2] However, the emergence of acquired resistance, primarily through secondary mutations in the TRK kinase domain, limits the long-term effectiveness of these therapies.[2]

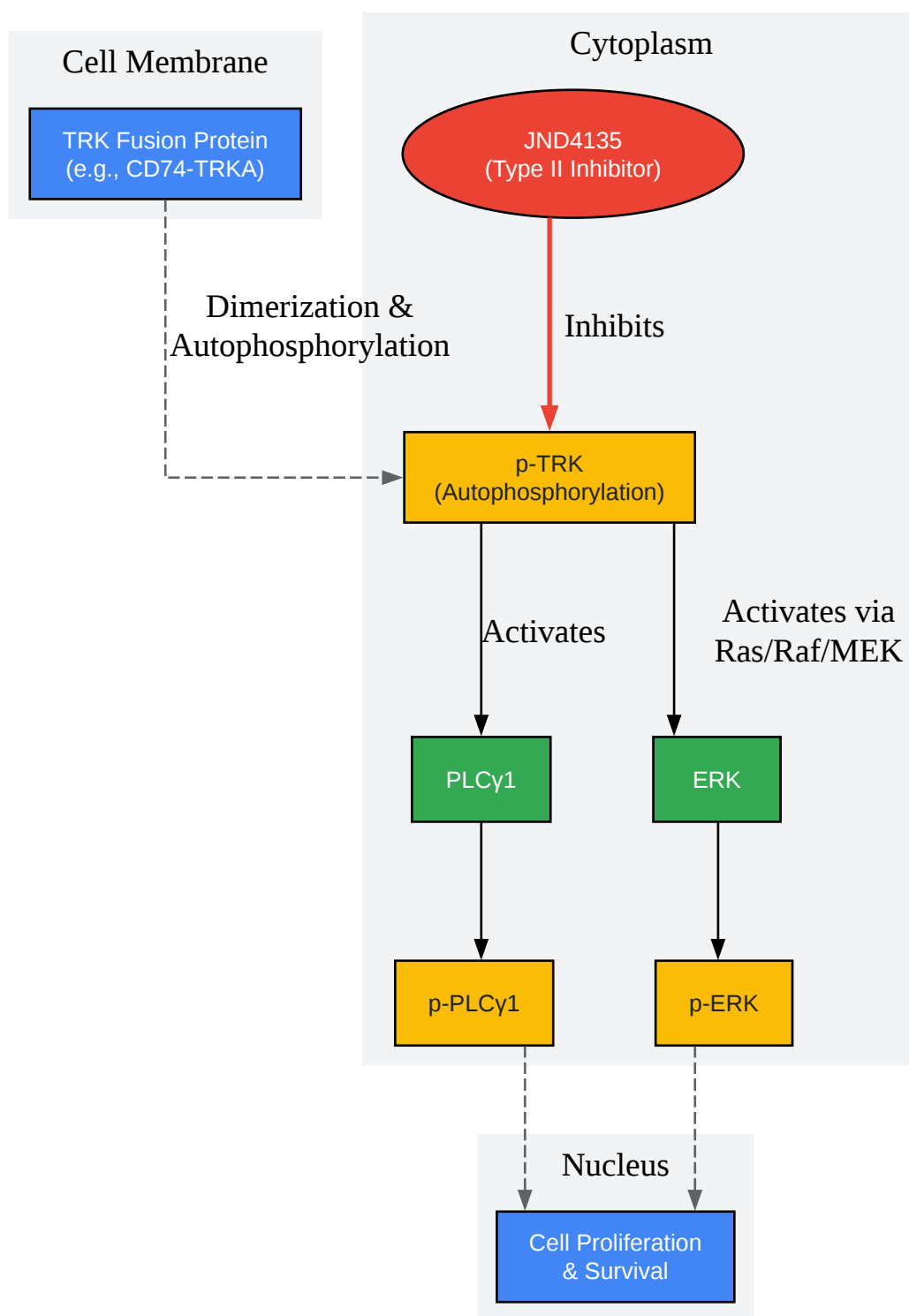
A particularly challenging resistance mechanism involves mutations in the xDFG motif of the kinase domain.[3][4] To address this, second-generation inhibitors were developed, yet they often exhibit weaker activity against these xDFG mutants. **JND4135** is a novel, preclinical, type II pan-TRK inhibitor specifically designed to overcome a broad spectrum of resistance mutations, including those in the challenging xDFG motif.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **JND4135**.

Mechanism of Action

JND4135 functions as a Type II inhibitor, binding to the TRK kinase in its inactive "DFG-out" conformation.[4][5] This binding mode allows **JND4135** to access a hydrophobic pocket

adjacent to the ATP-binding site, a region that is inaccessible to Type I inhibitors.[4] This distinct mechanism is crucial for its ability to inhibit TRK kinases with mutations in the xDFG motif.[4]

Upon binding, **JND4135** effectively suppresses the autophosphorylation of TRK and subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, including the PLCγ and ERK pathways.[1] Preclinical studies have demonstrated that **JND4135** dose-dependently inhibits the phosphorylation of wild-type (WT) and mutant TRK proteins. Furthermore, **JND4135** exhibits a prolonged target engagement with a slower dissociation rate compared to other TRK inhibitors, which may contribute to its potent and durable activity.[1][4]



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Caption: JND4135 inhibits TRK signaling.

Preclinical Efficacy Data

The preclinical efficacy of **JND4135** has been evaluated through in vitro kinase assays, cell-based anti-proliferative assays, and in vivo xenograft models.

In Vitro Kinase and Anti-proliferative Activity

JND4135 demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range.^[6] Critically, it retains strong activity against a panel of clinically relevant resistance mutations.

Table 1: In Vitro Kinase Inhibitory Activity of **JND4135**

Kinase Target	IC50 (nM)
TRKA (WT)	2.79
TRKB (WT)	3.19
TRKC (WT)	3.01
TRKA-G667C (xDFG mutant)	Data not specified

Data sourced from MedchemExpress.^[6]

The anti-proliferative effects of **JND4135** were assessed using BaF3 cells, a murine pro-B cell line that can be engineered to depend on specific oncogenic kinases for survival and proliferation.^[3]

Table 2: Anti-proliferative Activity of **JND4135** in BaF3 Cell Models

BaF3 Cell Line	Fusion/Mutation	IC50 (nM)
BaF3-CD74-TRKA	Wild-Type	Not Specified
BaF3-CD74-TRKA-G595R	Solvent Front Mutant	Not Specified
BaF3-CD74-TRKA-G667C	xDFG Mutant	Not Specified
BaF3-ETV6-TRKB	Wild-Type	Not Specified
BaF3-ETV6-TRKB-G639R	Solvent Front Mutant	Not Specified
BaF3-ETV6-TRKB-G709C	xDFG Mutant	Not Specified
BaF3-ETV6-TRKC	Wild-Type	Not Specified
BaF3-ETV6-TRKC-G623R	Solvent Front Mutant	Not Specified
BaF3-ETV6-TRKC-G696C	xDFG Mutant	Not Specified

JND4135 demonstrates potent anti-proliferative activity across these cell lines, overcoming resistance from both solvent front and xDFG mutations.[3]

In Vivo Antitumor Activity

The in vivo efficacy of **JND4135** was evaluated in a mouse xenograft model using BaF3 cells expressing the CD74-TRKA-G667C fusion protein, which represents a challenging xDFG resistance mutation.[3][4]

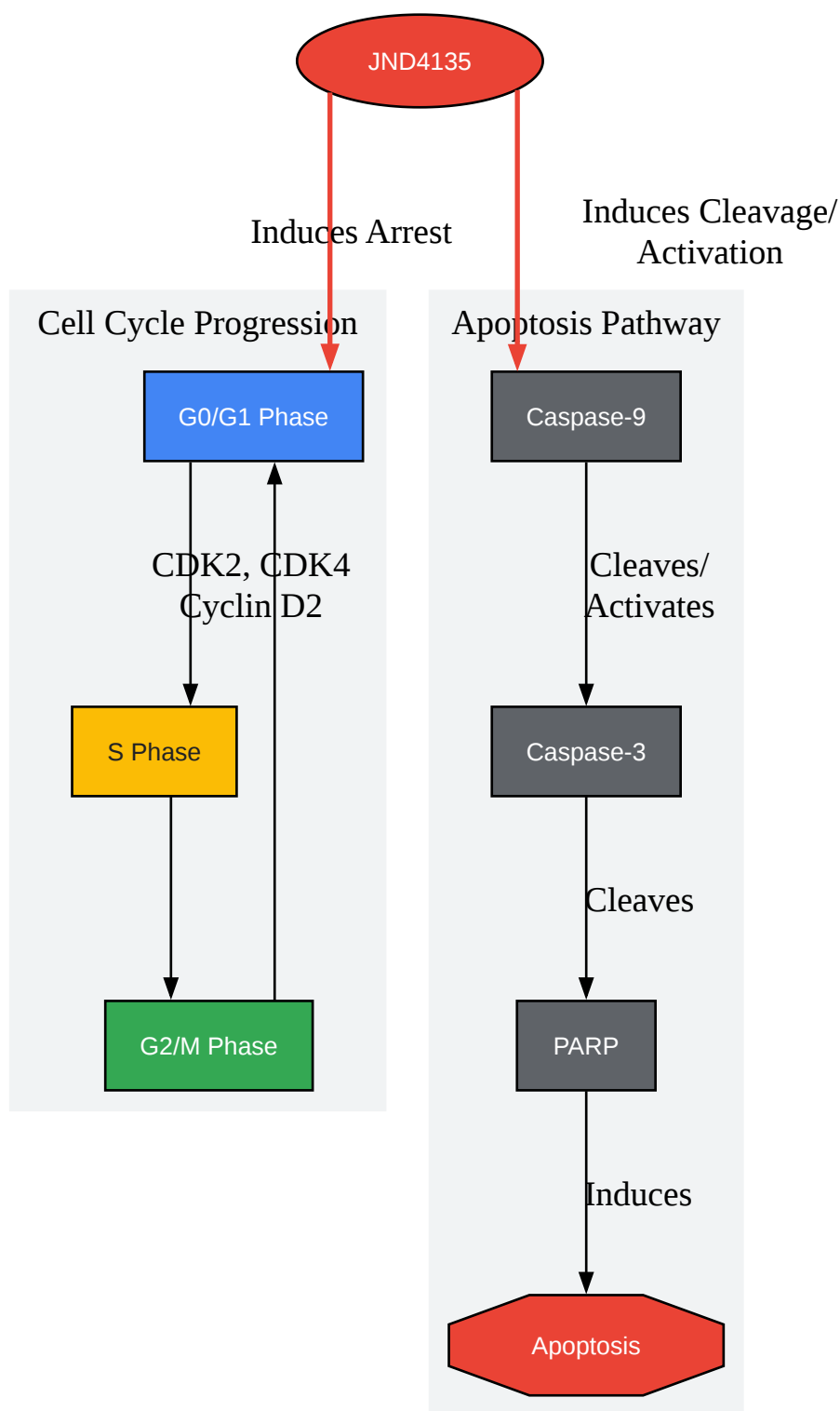
Table 3: In Vivo Efficacy of **JND4135** in BaF3-CD74-TRKA-G667C Xenograft Model

Treatment Group	Dose (mg/kg/day, i.p.)	Tumor Growth Inhibition (TGI)
Vehicle	-	0%
JND4135	20	34.2%
JND4135	40	81.0%

Treatment was administered once daily for 12 consecutive days. The compound was well-tolerated with no significant body weight loss observed.

Cellular Effects: Cell Cycle Arrest and Apoptosis

JND4135 induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells harboring TRK mutations.[3][6] Western blot analysis of treated cells revealed a reduction in the expression of key cell cycle proteins CDK2, CDK4, and Cyclin D2.[3] Concurrently, **JND4135** treatment led to an increase in the cleavage of Caspase-9, Caspase-3, and PARP, which are hallmark indicators of apoptosis induction.[3]

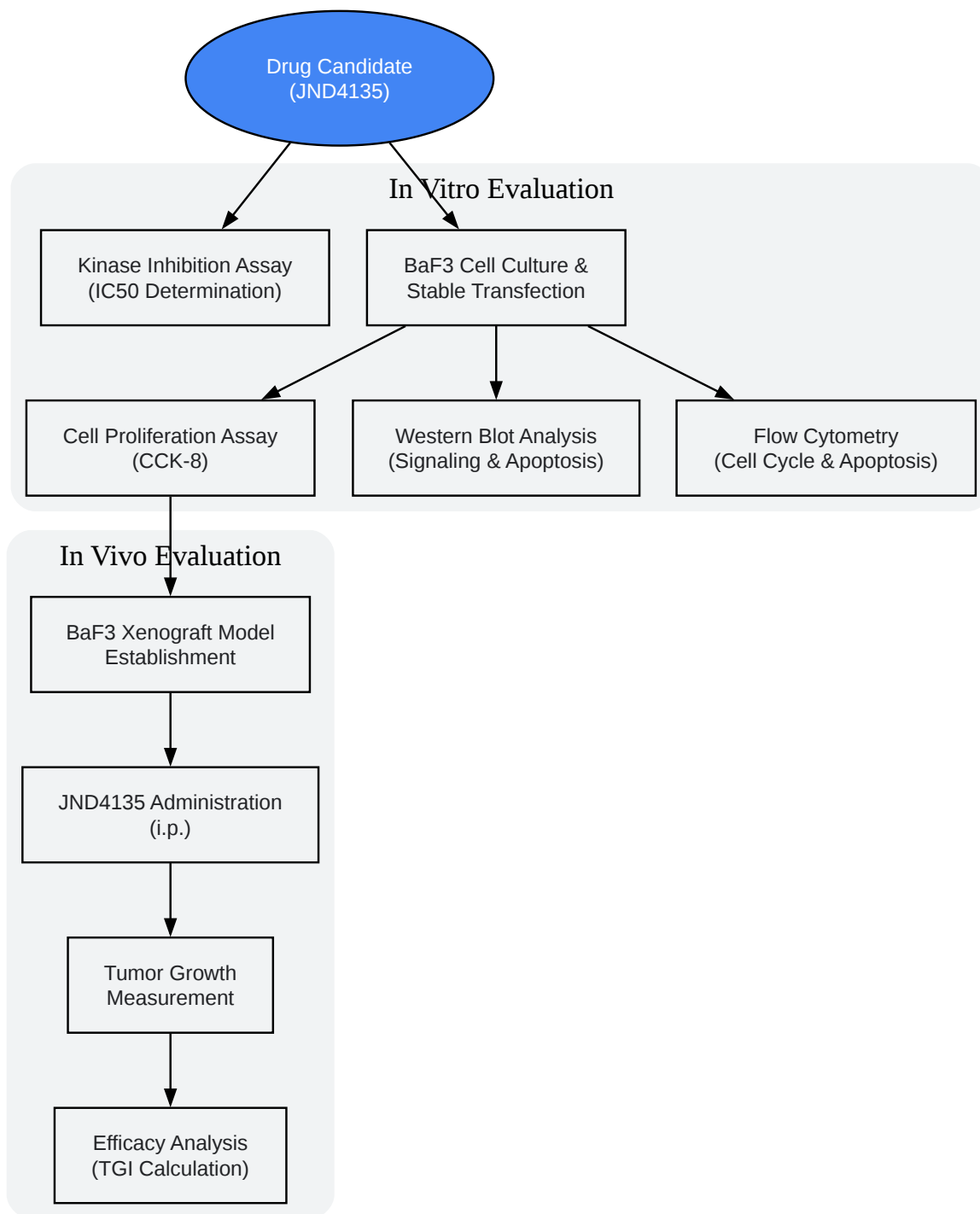


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Caption: JND4135 induces G0/G1 arrest and apoptosis.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of **JND4135** and related TRK inhibitors.[\[1\]](#)[\[3\]](#)



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Caption: Preclinical development workflow for **JND4135**.

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **JND4135** against specific TRK kinases.
- Protocol:
 - Recombinant TRK kinases (wild-type and mutants) are incubated with varying concentrations of **JND4135** in a kinase reaction buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - Following incubation at a set temperature and duration, the amount of phosphorylated substrate is quantified. This is often performed using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radioactive filter-binding assays.
 - The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).
 - IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay (CCK-8)

- Objective: To measure the effect of **JND4135** on the proliferation of BaF3 cells expressing various TRK fusions.[3]
- Protocol:
 - BaF3 cells engineered to express specific TRK fusion proteins are seeded into 96-well plates.
 - Cells are treated with a serial dilution of **JND4135** or a vehicle control.
 - Plates are incubated for a specified period (e.g., 72 hours).
 - Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

- The absorbance is measured at 450 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

Western Blot Analysis

- Objective: To assess the phosphorylation status of TRK and its downstream signaling proteins (PLCy1, ERK) and to detect markers of apoptosis and cell cycle arrest.[1]
- Protocol:
 - Cells are seeded and treated with various concentrations of **JND4135** for a specified duration (e.g., 6 hours for signaling, 48 hours for apoptosis/cell cycle markers).[1][3]
 - Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-TRKA, TRKA, p-PLCy1, p-ERK, Caspase-3, PARP, CDK4, etc.).
 - After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
 - Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. GAPDH is typically used as a loading control.[1]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

- Objective: To quantify **JND4135**-induced apoptosis and cell cycle distribution.[3]
- Protocol:

- Apoptosis (Annexin V/7-AAD Staining):
 - Cells are treated with **JND4135** for 48 hours.[\[3\]](#)
 - Cells are harvested and washed with cold PBS.
 - Cells are resuspended in Annexin V Binding Buffer and stained with FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.
 - Samples are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
- Cell Cycle (Propidium Iodide Staining):
 - Cells are treated with **JND4135** for 24 hours.[\[3\]](#)
 - Cells are harvested, washed, and fixed in cold 70% ethanol.
 - Fixed cells are washed and then treated with RNase A.
 - Cells are stained with Propidium Iodide (PI) solution.
 - The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

- Objective: To evaluate the antitumor efficacy of **JND4135** in a live animal model.[\[3\]](#)
- Protocol:
 - Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with BaF3-CD74-TRKA-G667C cells.
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are randomized into treatment groups (vehicle, **JND4135** at 20 mg/kg, **JND4135** at 40 mg/kg).

- **JND4135** is administered once daily via intraperitoneal (i.p.) injection for a defined period (e.g., 12 days).[3]
- Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
- At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may be excised for further analysis (e.g., Western blot).[2]

Conclusion and Future Directions

JND4135 is a potent, preclinical Type II pan-TRK inhibitor that demonstrates significant activity against wild-type TRK kinases and, crucially, a wide range of acquired resistance mutations, including the clinically challenging xDFG variants.[1][3] Its ability to induce cell cycle arrest and apoptosis, coupled with robust in vivo tumor growth inhibition, establishes **JND4135** as a promising lead compound.[3][4] Current research efforts are focused on modifying the structure of **JND4135** to improve its oral bioavailability, a key step in advancing this compound toward clinical development for patients with TRK fusion-positive cancers who have developed resistance to existing therapies.[3]

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